molecular formula C14H10BrNO4 B5873459 benzyl 4-bromo-3-nitrobenzoate

benzyl 4-bromo-3-nitrobenzoate

Cat. No. B5873459
M. Wt: 336.14 g/mol
InChI Key: SQSHDOQIXAJNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-bromo-3-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is an organic compound with the molecular formula C14H10BrNO4 and a molecular weight of 337.14 g/mol. This compound is used in various fields of research, such as medicinal chemistry, organic synthesis, and material science, due to its diverse applications.

Mechanism of Action

Benzyl 4-bromo-3-nitrobenzoate has been found to exert its pharmacological effects through various mechanisms. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to possess antimicrobial properties by inhibiting the growth of various bacterial and fungal strains.
Biochemical and Physiological Effects:
Benzyl 4-bromo-3-nitrobenzoate has been found to exhibit various biochemical and physiological effects. It has been reported to modulate the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. It also affects the expression of various genes involved in cell cycle regulation and apoptosis. Furthermore, it has been found to affect the membrane potential and ion transport in cells.

Advantages and Limitations for Lab Experiments

Benzyl 4-bromo-3-nitrobenzoate has several advantages for lab experiments. It is easily synthesized and readily available. It is also stable under normal laboratory conditions. However, it has some limitations, including its low solubility in water, which limits its application in aqueous systems. Moreover, it is toxic and should be handled with care.

Future Directions

Benzyl 4-bromo-3-nitrobenzoate has several potential future directions in scientific research. It can be used in the development of new drugs for the treatment of various diseases. It can also be used in the production of new materials with unique properties. Moreover, it can be used in the development of new analytical methods for the detection of various compounds. Further research is needed to explore its potential applications in various fields.

Synthesis Methods

Benzyl 4-bromo-3-nitrobenzoate can be synthesized using various methods, including the nitration of benzyl 4-bromobenzoate. The reaction involves the use of nitric acid and sulfuric acid to produce the desired product. Another method involves the use of bromine and nitric acid to nitrate benzyl benzoate, followed by the esterification of the nitrobenzoic acid with benzyl alcohol.

Scientific Research Applications

Benzyl 4-bromo-3-nitrobenzoate has been widely used in scientific research due to its diverse applications. It is used as a building block in organic synthesis to produce various compounds, including pharmaceuticals and agrochemicals. It is also used in material science to produce polymers and resins. Moreover, it has been used in medicinal chemistry to develop new drugs for the treatment of various diseases, including cancer, inflammation, and microbial infections.

properties

IUPAC Name

benzyl 4-bromo-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c15-12-7-6-11(8-13(12)16(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSHDOQIXAJNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.